N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide
Description
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide is a synthetic small molecule characterized by a benzamide backbone with distinct substituents:
- A 1,1-dioxidotetrahydrothiophen-3-yl moiety, contributing sulfone functionality, which enhances metabolic stability and polarity.
- A 4-propoxybenzamide chain, providing moderate lipophilicity due to the three-carbon alkoxy group.
Its design leverages halogenation and sulfonation strategies common in drug discovery to optimize pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C21H24ClNO4S |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-propoxybenzamide |
InChI |
InChI=1S/C21H24ClNO4S/c1-2-12-27-20-9-5-17(6-10-20)21(24)23(19-11-13-28(25,26)15-19)14-16-3-7-18(22)8-4-16/h3-10,19H,2,11-15H2,1H3 |
InChI Key |
RSYQBFAOCIIYGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide
This analog shares the benzamide core and sulfone group but differs in two key substituents:
| Feature | Target Compound | Analog |
|---|---|---|
| Benzyl Substituent | 4-Chlorobenzyl (electron-withdrawing) | 4-Isopropylbenzyl (steric, electron-donating) |
| Alkoxy Chain | Propoxy (C3) | Hexyloxy (C6) |
Key Implications:
- Steric and Electronic Effects : The 4-chlorobenzyl group in the target compound may enhance binding affinity to aromatic-rich targets (e.g., kinases) via halogen bonding, whereas the isopropyl group in the analog introduces steric bulk, possibly hindering target engagement.
- Metabolic Stability : Both compounds benefit from the sulfone group, which resists oxidative metabolism. However, the longer hexyloxy chain in the analog may increase susceptibility to CYP450-mediated oxidation.
Comparison with Halogenated and Sulfonated Derivatives
- Chloro vs. Fluoro Substituents: describes fluorinated chromene derivatives (e.g., Example 53) with sulfonamide groups .
- Sulfone vs. Sulfonamide : The sulfone group in the target compound and analog provides greater metabolic stability than sulfonamides (as in ), which are prone to enzymatic hydrolysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
